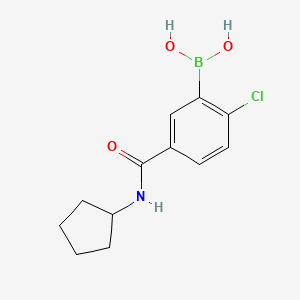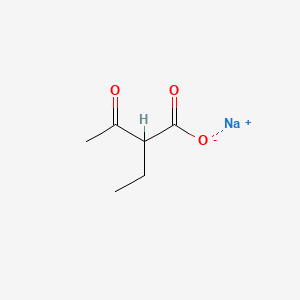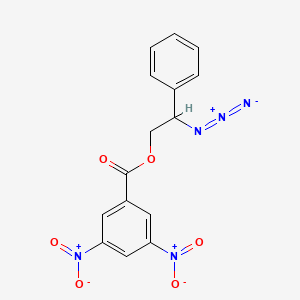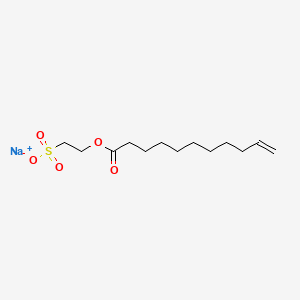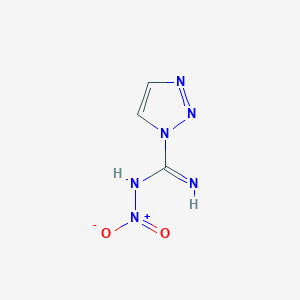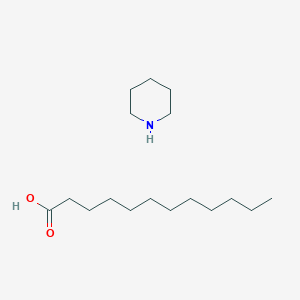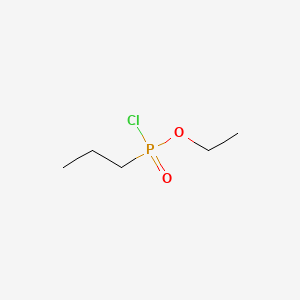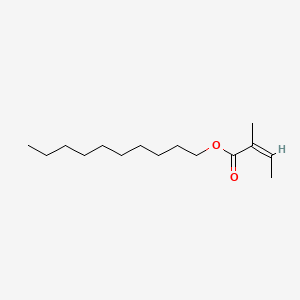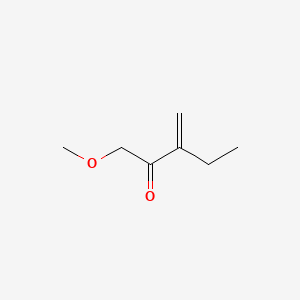
Ethylenediamine lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine lysinamide is a compound that combines the properties of ethylenediamine and lysinamide. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used as a building block in chemical synthesis Lysinamide, derived from the amino acid lysine, is known for its role in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylenediamine lysinamide can be synthesized through a series of chemical reactions involving ethylenediamine and lysine derivatives. One common method involves the reaction of ethylenediamine with lysine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide at room temperature, yielding this compound after purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethylenediamine lysinamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Reaction with alkylating agents or acylating agents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
Ethylenediamine lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of ethylenediamine lysinamide involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The presence of both amine and amide groups allows it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Ethylenediamine lysinamide can be compared with other similar compounds such as:
Ethylenediamine: A basic amine used in chemical synthesis and as a chelating agent.
Lysinamide: An amide derivative of lysine with applications in biochemistry.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with multiple applications in industry and medicine.
Uniqueness: this compound combines the properties of both ethylenediamine and lysinamide, offering unique reactivity and binding capabilities. Its ability to interact with a wide range of molecular targets makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
124659-25-2 |
|---|---|
Fórmula molecular |
C8H20N4O |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-(2-aminoethyl)hexanamide |
InChI |
InChI=1S/C8H20N4O/c9-4-2-1-3-7(11)8(13)12-6-5-10/h7H,1-6,9-11H2,(H,12,13)/t7-/m0/s1 |
Clave InChI |
NEGXOCVBRJETHX-ZETCQYMHSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)NCCN)N |
SMILES canónico |
C(CCN)CC(C(=O)NCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




